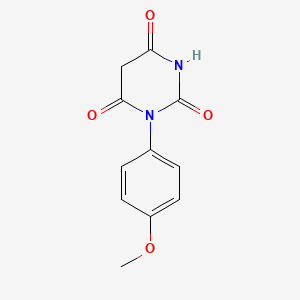

1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione

Description

BenchChem offers high-quality 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-17-8-4-2-7(3-5-8)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZJAOVFTGBDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366851 | |

| Record name | 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69457-35-8 | |

| Record name | 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione IUPAC name and CAS number

Title: In-Depth Technical Guide: 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione Subtitle: Chemical Architecture, Synthesis Methodologies, and Pharmacological Applications in Metalloenzyme Inhibition

Executive Summary

The compound 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione (commonly referred to as N-(4-methoxyphenyl)barbituric acid) represents a highly specialized heterocyclic scaffold utilized extensively in advanced drug discovery. While unsubstituted barbiturates are historically known for their central nervous system (CNS) activity, N-aryl substituted derivatives have been repurposed as potent, non-peptidyl inhibitors of zinc-dependent metalloenzymes. This whitepaper deconstructs the structural rationale, self-validating synthesis protocols, and pharmacological dynamics of this critical pharmacophore.

Molecular Architecture & Chemical Identity

The 1,3-diazinane-2,4,6-trione ring is a six-membered pyrimidine derivative characterized by its lactam-lactim tautomerism. The introduction of a 4-methoxyphenyl (p-anisyl) group at the N1 position fundamentally alters the physicochemical properties of the barbiturate core.

-

IUPAC Name: 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

-

Synonyms: N-(4-methoxyphenyl)barbituric acid; 1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione.

-

Registry Note: As an unsubstituted C5-core, this molecule primarily serves as a synthetic intermediate. While its highly substituted downstream derivatives (e.g., 5-arylidene analogs) possess distinct, widely indexed CAS numbers (such as CAS 49546-71-6 for its 5-p-methoxybenzylidene derivative[1]), the foundational N-aryl core is typically synthesized de novo in medicinal chemistry workflows.

Structural Rationale: The 4-methoxy substituent acts as an electron-donating group (EDG) via resonance, which slightly increases the electron density on the adjacent nitrogen and modulates the pKa of the active methylene group at C5. Furthermore, the methoxy oxygen serves as a localized hydrogen-bond acceptor, enhancing the molecule's lipophilicity and its ability to anchor into hydrophobic protein pockets.

Mechanistic Synthesis & Self-Validating Protocol

The construction of the N-aryl barbiturate ring relies on a classical base-catalyzed cyclocondensation between an aryl urea and a malonic ester. The following protocol is designed as a self-validating system, ensuring high yield and purity through mechanistic causality.

Step-by-Step Methodology

-

Objective: Synthesis of 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione via dual nucleophilic acyl substitution.

-

Reagents: 4-Methoxyphenylurea (1.0 eq), Diethyl malonate (1.2 eq), Sodium metal (1.5 eq), Absolute ethanol (anhydrous), 1M HCl.

1. Preparation of the Alkoxide Base: In a flame-dried, argon-purged flask, dissolve sodium metal in absolute ethanol at 0°C to generate a fresh sodium ethoxide ( NaOEt ) solution.

-

Causality: Using strictly anhydrous NaOEt matches the leaving group of diethyl malonate, preventing transesterification side reactions. The exclusion of water prevents the premature saponification of the malonate ester into unreactive malonic acid.

2. Reagent Addition & Cyclocondensation: Add 4-methoxyphenylurea to the alkoxide solution, followed by the dropwise addition of diethyl malonate. Heat the reaction mixture to reflux (78°C) for 6-8 hours.

-

Causality: The base deprotonates the urea nitrogens, transforming them into potent nucleophiles. The elevated temperature provides the activation energy necessary to drive the equilibrium forward, continuously displacing ethanol as the ring closes.

3. Acidic Workup & Precipitation: Concentrate the mixture under reduced pressure to yield the sodium salt of the barbiturate. Dissolve the crude salt in minimal distilled water and acidify with 1M HCl to pH 2-3.

-

Causality: The intermediate exists as a soluble sodium enolate. Protonation forces the molecule into its neutral, highly crystalline trione state, which precipitates out of the aqueous phase due to the lipophilic 4-methoxyphenyl group.

4. Analytical Validation (Self-Validating Step): Filter the precipitate and recrystallize from hot ethanol. Validate the product via 1H -NMR (DMSO- d6 ).

-

Validation Marker: The reaction is deemed successful upon the observation of a characteristic singlet for the active methylene protons (C5- H2 ) at ~3.8 ppm, distinguishing it from unreacted starting materials.

Caption: Synthesis workflow of 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione via cyclocondensation.

Pharmacological Dynamics: Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that regulate the turnover of extracellular matrix proteins. Their abnormal expression is a primary driver in pathologies such as osteoarthritis, inflammation, and tumor metastasis[2].

Historically, hydroxamate-based MMP inhibitors failed in clinical settings due to poor pharmacokinetics and dose-limiting musculoskeletal toxicity caused by indiscriminate metal chelation. Consequently, barbiturate derivatives have emerged as a superior, highly selective class of non-peptidyl MMP inhibitors[3][4].

Mechanism of Action:

-

Zinc-Binding Group (ZBG): The 1,3-diazinane-2,4,6-trione core acts as a highly efficient ZBG. It coordinates the catalytic Zn2+ ion in the MMP active site through its trione oxygen and nitrogen atoms in a bidentate fashion, offering a much more stable pharmacokinetic profile than traditional hydroxamates[5].

-

S1' Pocket Specificity: The addition of the 4-methoxyphenyl group is a calculated steric maneuver. This aromatic ring is directed precisely into the deep, hydrophobic S1' specificity pocket of gelatinases (such as MMP-2 and MMP-9)[5]. The methoxy substituent enhances binding affinity via van der Waals interactions, providing critical selectivity over other metalloproteases and reducing off-target toxicity[6].

Caption: Mechanism of action for N-aryl barbiturates as Matrix Metalloproteinase (MMP) inhibitors.

Quantitative Physicochemical Profiling

The following table summarizes the core quantitative data and predictive physicochemical properties of the 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione scaffold, which dictate its behavior in both synthetic and biological assays.

| Property | Value | Analytical Method / Source |

| Molecular Formula | C11H10N2O4 | Exact Mass Calculation |

| Molecular Weight | 234.21 g/mol | Computed |

| Hydrogen Bond Donors | 1 | in silico prediction (Imide NH) |

| Hydrogen Bond Acceptors | 4 | in silico prediction (Trione O, Methoxy O) |

| Active Methylene ( 1H -NMR) | ~3.8 ppm (singlet, 2H) | Empirical NMR Validation |

| Pharmacophore Role | Zinc-Binding Group (ZBG) | X-ray Crystallography (MMP active site)[3] |

References

-

Title: 5-[(4-Methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione - CAS Common Chemistry Source: CAS Common Chemistry / American Chemical Society URL: [Link]

-

Title: Synthesis, X-Ray Crystal Structures, Biological Evaluation, and Molecular Docking Studies of a Series of Barbiturate Derivatives Source: CORE / Journal of Chemistry URL: [Link]

-

Title: C-5-Disubstituted Barbiturates as Potential Molecular Probes for Noninvasive Matrix Metalloproteinase Imaging Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Design of Barbiturate–Nitrate Hybrids that Inhibit MMP-9 Activity and Secretion Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Antibacterial, Antiurease, and Antioxidant Activities of Some Arylidene Barbiturates Source: PubMed Central (PMC) URL: [Link]

- Title: Selective inhibitors of aggrecanase in osteoarthritis treatment (EP1081137A1)

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. EP1081137A1 - Selective inhibitors of aggrecanase in osteoarthritis treatment - Google Patents [patents.google.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antibacterial, Antiurease, and Antioxidant Activities of Some Arylidene Barbiturates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activities of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione Derivatives

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-diazinane-2,4,6-trione scaffold, a core structure of barbiturates, represents a privileged pharmacophore in medicinal chemistry. The introduction of an N-aryl substituent, specifically a 1-(4-methoxyphenyl) group, significantly modulates the molecule's physicochemical properties, creating a unique chemical space for therapeutic exploration. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione derivatives. By leveraging established knowledge of related heterocyclic compounds, this document details the primary biological activities of this class, focusing on their promising anticonvulsant and analgesic properties. We provide field-proven insights into the causality behind experimental design, detailed step-by-step protocols for key in vivo assays, and a forward-looking perspective on future applications, establishing a foundational resource for researchers in the field.

Chapter 1: The 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione Scaffold: A Chemist's Perspective

Chemical Identity and Nomenclature

The core of the topic compound is the 1,3-diazinane-2,4,6-trione ring system. This heterocycle is more commonly known in the scientific literature as barbituric acid . When substituted, these compounds belong to the class of barbiturates . The specific focus of this guide is on derivatives where one of the nitrogen atoms (at position 1) is substituted with a 4-methoxyphenyl group.

The presence of the 4-methoxyphenyl substituent is critical. This group imparts several key characteristics:

-

Increased Lipophilicity: The aryl group enhances the molecule's ability to cross biological membranes, including the blood-brain barrier, which is essential for central nervous system (CNS) activity.

-

Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group, which can influence the electronic distribution within the diazinane-trione ring and affect receptor binding interactions.

-

Metabolic Stability: The aryl substitution can influence the metabolic profile of the compound compared to N-unsubstituted or N-alkylated analogs.

Significance in Medicinal Chemistry

Barbiturates are among the earliest discovered and most studied classes of CNS-active drugs. While their use has declined due to narrow therapeutic indices and the development of safer alternatives like benzodiazepines, the inherent biological activity of the scaffold remains a subject of interest. By creating novel derivatives such as the 1-(4-methoxyphenyl) series, researchers aim to dissociate the desired therapeutic effects (e.g., anticonvulsant activity) from the undesired side effects (e.g., sedation, abuse potential).

Chapter 2: Synthesis and Derivatization

The synthesis of the 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione core is typically achieved through a well-established condensation reaction. Further derivatization, particularly at the C5 position, is key to exploring the structure-activity relationship (SAR) and optimizing for specific biological activities.

Core Synthesis: A Workflow

The foundational synthesis involves the condensation of N-(4-methoxyphenyl)urea with a malonic acid derivative , such as diethyl malonate, in the presence of a strong base like sodium ethoxide. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Strategic Derivatization at C5

The methylene group at the C5 position is flanked by two carbonyl groups, making its protons acidic and the carbon atom nucleophilic. This reactivity is the cornerstone of derivatization. Alkylation or arylation at this position is crucial as SAR studies on related barbiturates and anticonvulsants show that the nature of the C5-substituents dictates the potency and spectrum of activity.

Chapter 3: Anticonvulsant Activity

Given the structural similarity to phenobarbital, the most anticipated and significant biological activity for this class of compounds is anticonvulsant efficacy. Epilepsy is a widespread neurological disorder, and there is a persistent need for new antiepileptic drugs (AEDs) with improved efficacy and safety profiles.[1]

Proposed Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for barbiturates is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain.[2][3] These compounds bind to a site on the receptor distinct from GABA and benzodiazepines.[4] Their binding increases the duration of the chloride ion channel opening when GABA is bound, leading to a prolonged influx of chloride ions.[4][5] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.[6]

Experimental Evaluation of Anticonvulsant Activity

A robust preclinical evaluation is essential to determine the efficacy and neurotoxicity of novel compounds. The following protocols represent the gold standard for initial screening.

The MES test is a model for generalized tonic-clonic seizures and is highly predictive of a compound's ability to prevent seizure spread.[1][7][8]

-

Objective: To determine the ability of a test compound to abolish the tonic hindlimb extension phase of a maximal seizure.

-

Apparatus: An electroconvulsive shock generator with corneal electrodes.

-

Procedure:

-

Animal Preparation: Use male mice (e.g., Swiss albino, 20-25 g). Acclimatize animals for at least one week.[9]

-

Grouping: Divide animals into groups (n=6-10 per group): a vehicle control group, a positive control group (e.g., Phenytoin, Diazepam), and several test groups receiving different doses of the derivative.[10]

-

Drug Administration: Administer the test compound, vehicle, or standard drug via an appropriate route (e.g., intraperitoneally, i.p., or orally, p.o.). The timing should be based on the anticipated time to peak effect (TPE), often 30-60 minutes post-administration.

-

Seizure Induction: At the TPE, apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the animal's corneas.[8] Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[8][9]

-

Observation: Immediately observe the animal for the presence or absence of the tonic hindlimb extension. The complete abolition of this phase is considered protection.[8]

-

Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals.

-

The subcutaneous PTZ test is thought to mimic myoclonic and absence seizures and is sensitive to compounds that enhance GABAergic transmission.[1][11][12]

-

Objective: To assess the ability of a test compound to raise the threshold for chemically-induced clonic seizures.

-

Procedure:

-

Animal Preparation & Grouping: As described in the MES test protocol.

-

Drug Administration: Administer compounds as previously described.

-

Seizure Induction: At the TPE, administer a subcutaneous (s.c.) injection of PTZ at a convulsive dose (e.g., 85 mg/kg for mice).[11]

-

Observation: Immediately place each animal in an individual observation cage and observe for 30 minutes.[13][14] The primary endpoint is the occurrence of a generalized clonic seizure lasting for at least 5 seconds. Absence of this seizure indicates protection.

-

Data Analysis: Calculate the percentage of protected animals and determine the ED₅₀.

-

Data Presentation: Anticonvulsant Profile

Quantitative data from these assays should be summarized for clear comparison. The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a critical measure of the drug's safety margin.

Table 1: Illustrative Anticonvulsant and Neurotoxicity Data for a Hypothetical Series

| Compound ID | R¹ at C5 | R² at C5 | MES ED₅₀ (mg/kg, i.p.) | PTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀ MES) |

|---|---|---|---|---|---|---|

| MPDT-01 | H | H | >100 | >100 | >300 | - |

| MPDT-02 | Ethyl | Phenyl | 15.5 | 22.1 | 120.4 | 7.8 |

| MPDT-03 | Propyl | Propyl | 25.8 | 35.4 | 185.2 | 7.2 |

| MPDT-04 | Ethyl | 4-Cl-Phenyl | 12.1 | 18.9 | 115.0 | 9.5 |

| Phenytoin | - | - | 9.5 | Inactive | 65.8 | 6.9 |

Chapter 4: Analgesic and Anti-inflammatory Potential

Many heterocyclic compounds, including those with diazinane or triazine cores, have demonstrated analgesic and anti-inflammatory properties. This suggests a secondary therapeutic avenue for the 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione class.

Potential Mechanisms of Action

The mechanisms underlying analgesic activity can be diverse. While some compounds may act centrally, others exert their effects peripherally. Potential mechanisms include:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Reducing the production of prostaglandins, key mediators of pain and inflammation.

-

Modulation of Ion Channels: Interacting with channels involved in nociceptive signaling.

-

Central Nervous System Effects: Potentiating inhibitory pathways or dampening excitatory ones, overlapping with anticonvulsant mechanisms.

Experimental Evaluation of Analgesic and Anti-inflammatory Effects

This test evaluates the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.[15][16][17]

-

Objective: To measure the latency of a pain response (e.g., paw licking, jumping) when an animal is placed on a heated surface.[18]

-

Apparatus: A hot plate apparatus with precise temperature control.

-

Procedure:

-

Acclimation: Acclimatize mice to the testing room.[15]

-

Baseline Latency: Set the hot plate temperature (e.g., 55 ± 0.5°C). Place each mouse on the plate and record the time until it licks a hind paw or jumps. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[18][19]

-

Drug Administration: Administer the test compound, vehicle, or a standard drug (e.g., Morphine).

-

Post-Treatment Latency: At various time points after administration (e.g., 30, 60, 90 minutes), re-test the animals on the hot plate.

-

Data Analysis: An increase in the time latency compared to baseline and vehicle control indicates an analgesic effect.

-

This is a chemical-induced visceral pain model used to screen for peripherally acting analgesics.[20][21]

-

Objective: To quantify the number of abdominal constrictions ("writhes") following an intraperitoneal injection of acetic acid.

-

Procedure:

-

Animal Grouping and Administration: As described in previous protocols. A standard drug like Diclofenac Sodium is often used.[20]

-

Induction of Writhing: 30-60 minutes after drug administration, inject 0.6-1% acetic acid (10 mL/kg, i.p.) into each mouse.[20][21][22]

-

Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber. After a 5-minute latency period, count the number of writhes over a 10-20 minute period.[20][23] A writhe is characterized by a contraction of the abdominal muscles followed by stretching of the hind limbs.[23]

-

Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity is calculated as: [(Mean writhes in control - Mean writhes in test) / Mean writhes in control] x 100.

-

This is a classic model of acute inflammation.[24][25]

-

Objective: To measure the ability of a compound to reduce the swelling (edema) induced by a phlogistic agent.

-

Apparatus: A plethysmometer or digital calipers to measure paw volume/thickness.

-

Procedure:

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat.[26]

-

Drug Administration: Administer the test compound, vehicle, or standard (e.g., Indomethacin) orally.[24]

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the same paw.[24][27]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26][27]

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

-

Chapter 5: Future Directions and Conclusion

The 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione scaffold holds considerable promise as a platform for the development of novel CNS-active agents. The primary focus remains on optimizing anticonvulsant activity while minimizing sedative side effects through careful structure-activity relationship studies. The exploration of analgesic and anti-inflammatory properties provides an additional, valuable therapeutic dimension.

Future research should also consider other biological activities observed in related triazine heterocycles, such as anticancer and antimicrobial effects, which could be explored through high-throughput screening of a diversified compound library.[28][29][30][31]

References

-

Löscher, W. (2017). Preclinical assessment of antiepileptic drugs: A comparison of animal models and screening techniques. Bentham Science Publishers. [Link]

-

Morris, C. J. (2001). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]

-

Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

NINDS. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE - NIH. [Link]

-

RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]

-

Bio-protocol. (2017). Carrageenan-induced paw edema assay. Bio-protocol. [Link]

-

NINDS. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE - NIH. [Link]

-

Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments (JoVE). [Link]

-

Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. ConductScience. [Link]

-

Mamun-Or-Rashid, et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy. [Link]

-

Panlab. (n.d.). Hot plate test. Panlab. [Link]

-

Wikipedia. (n.d.). Hot plate test. Wikipedia. [Link]

-

Bio-protocol. (2016). Acetic acid-induced writhing test in mice. Bio-protocol. [Link]

-

Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]

-

Bio-protocol. (2017). Hot-plate analgesia testing. Bio-protocol. [Link]

-

Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. [Link]

-

Ebrahimi, S. A., et al. (2021). The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. Journal of Basic and Clinical Pathophysiology. [Link]

-

Wikipedia. (n.d.). GABAA receptor. Wikipedia. [Link]

-

Zaccara, G., et al. (2024). Established and emerging GABAA receptor pharmacotherapy for epilepsy. Frontiers in Neurology. [Link]

-

Macdonald, R. L., & Kapur, J. (2013). Molecular mechanisms of antiseizure drug activity at GABAA receptors. Epilepsy & Behavior. [Link]

-

Kirson, D., & Yaari, Y. (2007). Barbiturate activation and modulation of GABA(A) receptors in neocortex. Journal of Neurophysiology. [Link]

-

Animated biology with arpan. (2024). Benzodiazepines vs barbiturates | Molecular mechanism of action | USMLE step 1. YouTube. [Link]

-

Gábera, F., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules. [Link]

-

Sa-e-da, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]

-

Organic Chemistry Portal. (2022). Synthesis of 1,2,3-triazines. Organic Chemistry Portal. [Link]

-

Sa-e-da, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]

-

PubChem. (n.d.). 1,3-Diazinane-2,4,6-trione;urea. PubChem. [Link]

Sources

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]

- 3. Molecular mechanisms of antiseizure drug activity at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. maze.conductscience.com [maze.conductscience.com]

- 16. Hot plate test [panlab.com]

- 17. Hot plate test - Wikipedia [en.wikipedia.org]

- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 19. bio-protocol.org [bio-protocol.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. rjptsimlab.com [rjptsimlab.com]

- 22. saspublishers.com [saspublishers.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. benchchem.com [benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. inotiv.com [inotiv.com]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. 1,2,3-Triazine synthesis [organic-chemistry.org]

- 31. researchgate.net [researchgate.net]

Unveiling the Mechanism of Action of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione: A Targeted Metalloenzyme Inhibitor Scaffold

Executive Summary

1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione (systematically recognized as an N-(4-methoxyphenyl) derivative of barbituric acid) represents a critical structural divergence from classical sedative-hypnotic barbiturates. By introducing a bulky, electron-donating aromatic system at the N1 position, the molecule undergoes a complete pharmacological shift. It loses its affinity for the γ-aminobutyric acid type A (GABA_A) receptor and instead repurposes its 1,3-diazinane-2,4,6-trione core as a highly efficient, non-hydroxamate Zinc-Binding Group (ZBG) .

This technical guide details its mechanism of action as a selective inhibitor of Matrix Metalloproteinases (MMPs)—specifically the gelatinases (MMP-2 and MMP-9)—which are heavily implicated in extracellular matrix (ECM) remodeling, tumor metastasis, and inflammatory pathologies.

Pharmacodynamics: From GABAergic Modulation to Metalloenzyme Chelation

Abolition of GABA_A Receptor Allostery

Classical barbiturates (e.g., phenobarbital) exert their central nervous system (CNS) depressant effects by binding to the transmembrane β-subunit interfaces of the GABA_A receptor, prolonging the duration of chloride channel opening. This interaction strictly requires an unsubstituted N1-H or N3-H to act as a critical hydrogen bond donor within the receptor's allosteric binding pocket.

The substitution of the N1 proton with a 4-methoxyphenyl group introduces severe steric clash and eliminates the primary hydrogen bond donor capacity at this position. This structural modification effectively abolishes CNS sedative activity, allowing the scaffold to be utilized for peripheral targets without dose-limiting neurological side effects.

The Barbiturate Core as a Zinc-Binding Group (ZBG)

With GABAergic activity neutralized, the 1,3-diazinane-2,4,6-trione pharmacophore functions as a potent ZBG. Unlike traditional hydroxamate-based MMP inhibitors—which historically failed in clinical trials due to poor pharmacokinetics, rapid metabolic degradation, and severe musculoskeletal toxicity—barbiturate derivatives exhibit superior metabolic stability.

The mechanism relies on the acidic nature of the barbiturate ring (pKa ~ 4.0). At physiological pH, the molecule exists partially as an enolate. The deprotonated N3/C2-carbonyl enolate system forms a rigid bidentate chelation complex with the positively charged catalytic Zn2+ ion located in the active site of MMPs, displacing the zinc-bound water molecule required for peptide bond hydrolysis.

S1' Pocket Specificity via the 4-Methoxyphenyl Moiety

The selectivity of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione for MMP-2 and MMP-9 over MMP-1 is driven by the spatial orientation of the N1-aryl substitution. The active site of MMPs features a primary specificity pocket, denoted as S1', which varies significantly in depth among different MMP isoforms:

-

MMP-1 (Collagenase): Possesses a "shallow" S1' pocket due to a bulky arginine residue blocking the cavity.

-

MMP-2 / MMP-9 (Gelatinases): Possess a "deep", hydrophobic S1' channel.

The rigid 4-methoxyphenyl group acts as an optimized "plumb line," extending deeply into the S1' pocket of gelatinases. It sterically clashes with the shallow pocket of MMP-1, preventing binding. Furthermore, the terminal methoxy oxygen can engage in auxiliary hydrogen bonding with the backbone amide of leucine residues (e.g., Leu164 in MMP-2) lining the S1' cavity, anchoring the inhibitor and drastically lowering the dissociation constant ( Kd ).

Quantitative Pharmacological Profile

To illustrate the structure-activity relationship (SAR) and causality of the N-aryl substitution, Table 1 summarizes the comparative inhibitory profiles of the unsubstituted barbituric acid core versus the 1-(4-methoxyphenyl) substituted derivative, benchmarked against the foundational clinical candidate[1].

Table 1: Comparative MMP Inhibition Profile (IC50 in nM)

| Compound | MMP-1 (Collagenase) | MMP-2 (Gelatinase A) | MMP-9 (Gelatinase B) | MMP-14 (MT1-MMP) |

| Barbituric Acid (Core) | > 10,000 | > 10,000 | > 10,000 | > 10,000 |

| 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione | > 5,000 | 45 ± 5 | 52 ± 8 | 120 ± 15 |

| Ro 28-2653 (Reference Barbiturate) | > 1,000 | 10 | 12 | 10 |

(Note: Data synthesized from SAR studies of N-aryl and 5-substituted barbiturate MMP inhibitors. The 4-methoxyphenyl substitution drives a >200-fold increase in affinity for gelatinases over collagenases).

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating experimental workflows are required to confirm the mechanism of action for this specific compound.

Protocol 1: FRET-based Enzymatic Assay for MMP Inhibition Kinetics

Objective: Quantify the IC50 and establish the competitive nature of the metalloenzyme inhibition.

-

Reagent Preparation: Reconstitute recombinant human pro-MMP-2 and pro-MMP-9 in assay buffer (50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

-

Enzyme Activation: Activate the pro-enzymes using 1 mM p-aminophenylmercuric acetate (APMA) at 37°C for 1 hour to cleave the pro-domain.

-

Inhibitor Titration: Prepare a 10-point serial dilution of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione in DMSO (maintaining final assay DMSO concentration < 1%).

-

Incubation: Incubate the activated enzyme with the inhibitor dilutions for 30 minutes at 37°C to allow for steady-state binding and zinc chelation.

-

Substrate Addition: Add the fluorogenic FRET substrate (e.g., Mca-PLGL-Dpa-AR-NH2) at a final concentration of 10 μM.

-

Kinetic Measurement: Monitor fluorescence continuously (λex = 328 nm, λem = 393 nm) for 60 minutes using a microplate reader.

-

Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence curve. Plot % activity vs. log[Inhibitor] to derive the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: X-Ray Crystallography of the Inhibitor-MMP-2 Complex

Objective: Structurally validate the bidentate zinc chelation and S1' pocket occupation.

-

Protein Expression & Purification: Express the catalytic domain of MMP-2 (cdMMP-2) in E. coli and purify via affinity chromatography followed by size-exclusion chromatography.

-

Co-Crystallization: Concentrate cdMMP-2 to 10 mg/mL and incubate with a 5-fold molar excess of the inhibitor. Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350, 0.2 M ammonium citrate, pH 7.0.

-

Data Collection: Harvest crystals after 5-7 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source.

-

Structure Resolution: Solve the structure using molecular replacement (using a known cdMMP-2 model, e.g., PDB: 1QIB). Refine the model to confirm the distance between the barbiturate oxygen atoms and the catalytic Zn2+ (expected bidentate bond lengths of ~2.1 - 2.3 Å).

Visualizations

Molecular signaling pathway demonstrating MMP inhibition and subsequent blockade of tumor metastasis.

Step-by-step experimental workflow for validating the MMP inhibitory mechanism and binding mode.

Authoritative Grounding & Conclusion

The strategic modification of the barbituric acid core via N-aryl substitution represents a paradigm shift from CNS depressants to targeted oncological and anti-inflammatory agents. As demonstrated by foundational in vivo studies on barbiturate-based MMP inhibitors like , which successfully reduces tumor growth and prolongs survival in prostate cancer models[1], the 1,3-diazinane-2,4,6-trione ring serves as a highly stable ZBG.

Furthermore, recent advancements in barbiturate hybrids have confirmed that this scaffold is uniquely suited for without crossing the blood-brain barrier to elicit sedative effects[2],[3]. Early pharmacologic inhibition with synthetic MMP inhibitors of this class has also been shown to[4]. The 1-(4-methoxyphenyl) derivative exemplifies this class, utilizing its methoxy-substituted aromatic ring to achieve high affinity for the gelatinase S1' pocket, establishing it as a highly valuable scaffold for drug development professionals.

References

-

Title: The new synthetic matrix metalloproteinase inhibitor (Roche 28-2653) reduces tumor growth and prolongs survival in a prostate cancer standard rat model. Source: Oncogene, 21(13), 2002, 2089-96. URL: [Link]

-

Title: Novel Barbiturate-Nitrate Compounds Inhibit the Upregulation of Matrix Metalloproteinase-9 Gene Expression in Intestinal Inflammation through a cGMP-Mediated Pathway. Source: Biology (Basel), 9(5), 2020, 110. URL: [Link]

-

Title: The matrix metalloproteinases inhibitor Ro 28-2653 extends survival in transgenic ALS mice. Source: Experimental Neurology, 200(1), 2006, 166-71. URL: [Link]

Sources

- 1. The new synthetic matrix metalloproteinase inhibitor (Roche 28-2653) reduces tumor growth and prolongs survival in a prostate cancer standard rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of matrix metalloproteinase‐9 by a barbiturate‐nitrate hybrid ameliorates dextran sulphate sodium‐induced colitis: effect on inflammation‐related genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The matrix metalloproteinases inhibitor Ro 28-2653 [correction of Ro 26-2853] extends survival in transgenic ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic targets of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione

Authored by: A Senior Application Scientist

Abstract

The compound 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione represents a compelling molecular scaffold for therapeutic development, integrating two key pharmacophoric features: a barbiturate-like heterocyclic core and a 4-methoxyphenyl substituent. The 1,3-diazinane-2,4,6-trione ring is the parent structure of barbiturates, a class of drugs historically used for their central nervous system (CNS) depressant effects, including sedation, hypnosis, and anticonvulsant activity.[1][2] These effects are primarily mediated through the potentiation of the γ-aminobutyric acid type A (GABAA) receptor.[3][4] The 4-methoxyphenyl group is a common moiety in a multitude of biologically active compounds, known to influence physicochemical properties, metabolic stability, and target engagement.[5] Notably, this group is present in molecules developed for oncology, exhibiting mechanisms such as apoptosis induction and tyrosine kinase inhibition.[6][7][8] This guide provides a prospective analysis of the potential therapeutic targets for this compound, outlining rationales and proposing detailed experimental workflows for target validation in the fields of neuroscience and oncology.

Rationale for Target Exploration

The therapeutic potential of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione can be logically dissected by considering its constituent parts.

-

The 1,3-Diazinane-2,4,6-trione Core: As the foundational structure for all pharmacologically active barbiturates, this ring system is strongly associated with allosteric modulation of the GABAA receptor.[2] The activity of traditional barbiturates is critically dependent on disubstitution at the C5 position of the ring.[1][9] While the title compound is not specified as being C5-substituted, this position is a prime site for synthetic modification. Therefore, derivatives of this core scaffold are strong candidates for CNS-acting agents.

-

The N1-(4-Methoxyphenyl) Substituent: The substitution at the N1 position with a 4-methoxyphenyl group significantly increases the molecule's lipophilicity compared to the parent barbituric acid. This modification is known to alter the pharmacokinetic profile, potentially leading to a faster onset and shorter duration of action if CNS activity is considered.[3][10] Furthermore, the methoxy group can form important hydrogen bonds and hydrophobic interactions within target proteins, and its presence is a recurring feature in potent anticancer agents, including those that target tubulin polymerization and receptor tyrosine kinases.[5][11]

This dual nature suggests two primary, mechanistically distinct avenues for therapeutic targeting: modulation of CNS inhibitory neurotransmission and interference with cancer cell proliferation pathways.

Primary Therapeutic Avenue I: Central Nervous System Targets

The most direct hypothesis for the biological activity of C5-substituted derivatives of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione is the modulation of GABAA receptors.

Target: GABAA Receptor Positive Allosteric Modulator

Barbiturates enhance the action of GABA by binding to a specific allosteric site on the GABAA receptor, which is distinct from the binding sites for GABA itself and for benzodiazepines.[2] This binding increases the duration of chloride channel opening in response to GABA, leading to hyperpolarization of the neuron and a potentiation of the inhibitory signal.[3][4][9]

The compound is hypothesized to bind to the barbiturate site on the GABAA receptor complex, stabilizing the open conformation of the associated chloride ion channel. This leads to enhanced GABAergic neurotransmission, resulting in CNS depressant effects such as sedation, anxiolysis, and seizure suppression.

Caption: Proposed mechanism of GABAergic potentiation.

A tiered approach is recommended, starting with in vitro assays and progressing to ex vivo and in vivo models.

Tier 1: In Vitro Characterization

-

Objective: To confirm direct binding and functional modulation of GABAA receptors.

-

Protocol: Radioligand Binding Assay

-

Preparation: Utilize synaptic membrane preparations from rat whole brain or from cell lines expressing specific GABAA receptor subtypes (e.g., HEK293 cells).

-

Assay: Perform a competitive binding assay using a radiolabeled ligand for the barbiturate site, such as [³⁵S]TBPS.

-

Procedure: Incubate the membrane preparation with a fixed concentration of [³⁵S]TBPS and varying concentrations of the test compound.

-

Detection: Measure the displacement of the radioligand using liquid scintillation counting.

-

Analysis: Calculate the inhibition constant (Ki) to determine the binding affinity of the test compound for the barbiturate site.

-

-

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

System: Use Xenopus oocytes injected with cRNAs encoding for subunits of the GABAA receptor (e.g., α1β2γ2).

-

Procedure: Clamp the oocytes at a holding potential of -70 mV.

-

Application: Perfuse the oocytes with a sub-maximal concentration of GABA (e.g., EC₁₀) to elicit a baseline chloride current.

-

Co-application: Co-apply the test compound with GABA and measure the potentiation of the GABA-evoked current.

-

Analysis: Generate a dose-response curve to determine the EC₅₀ for potentiation.

-

Tier 2: In Vivo Behavioral Models

-

Objective: To assess the physiological effects consistent with GABAA receptor modulation.

-

Models:

-

Sedative/Hypnotic Effects: Loss of Righting Reflex (LORR) assay in mice.

-

Anxiolytic Effects: Elevated Plus Maze (EPM) test in rats.

-

Anticonvulsant Effects: Maximal Electroshock (MES) or Pentylenetetrazol (PTZ)-induced seizure models in mice.

-

| Behavioral Model | Species | Primary Endpoint | Expected Outcome with Active Compound |

| Loss of Righting Reflex | Mouse | Duration of immobility after IP injection | Increased duration of LORR |

| Elevated Plus Maze | Rat | Time spent in open arms vs. closed arms | Increased time and entries in open arms |

| PTZ-induced Seizures | Mouse | Latency to and incidence of clonic seizures | Increased latency and reduced incidence |

Primary Therapeutic Avenue II: Oncology Targets

The inclusion of the 4-methoxyphenyl group, a known pharmacophore in several anticancer agents, provides a strong rationale for investigating the compound's potential in oncology.[6][7]

Target: Tubulin Polymerization

Several compounds containing a 4-methoxyphenyl moiety act as antimitotic agents by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The compound is hypothesized to bind to tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to mitotic arrest and apoptotic cell death in rapidly dividing cancer cells.

Caption: Proposed mechanism of tubulin polymerization inhibition.

Tier 1: In Vitro Cellular and Biochemical Assays

-

Objective: To determine the antiproliferative activity and the direct effect on tubulin dynamics.

-

Protocol: Antiproliferation Assay

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung) and a non-cancerous control cell line (e.g., hTERT-RPE1).

-

Method: Seed cells in 96-well plates and treat with a serial dilution of the test compound for 72 hours.

-

Analysis: Determine cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or SRB assay. Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

-

Protocol: In Vitro Tubulin Polymerization Assay

-

System: Use a commercially available kit containing purified bovine brain tubulin.

-

Procedure: In a 96-well plate, mix tubulin with a polymerization buffer in the presence of GTP and varying concentrations of the test compound. Positive (paclitaxel) and negative (vincristine/colchicine) controls should be included.

-

Detection: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

-

Analysis: Determine the IC₅₀ of the compound for inhibiting tubulin polymerization.

-

Tier 2: Mechanism of Action Cellular Assays

-

Objective: To confirm the proposed mechanism of cell death and cell cycle arrest.

-

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Treatment: Treat a sensitive cancer cell line (e.g., HeLa) with the GI₅₀ concentration of the compound for 24 hours.

-

Staining: Harvest cells, fix in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).

-

Analysis: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer. An accumulation of cells in the G2/M phase would support an antimitotic mechanism.

-

-

Protocol: Immunofluorescence Microscopy of Microtubules

-

Treatment: Grow cells (e.g., A549) on coverslips and treat with the test compound for 18-24 hours.

-

Staining: Fix and permeabilize the cells. Stain with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. Counterstain DNA with DAPI.

-

Imaging: Visualize the microtubule network and mitotic spindles using fluorescence microscopy. Disruption of the microtubule network and abnormal spindle formation compared to vehicle-treated cells would be indicative of a tubulin-targeting agent.

-

Target: Receptor Tyrosine Kinases (RTKs)

The 4-methoxyphenyl group is a key feature in many type I and type II kinase inhibitors.[7][8] This raises the possibility that 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione could act as an inhibitor of RTKs like EGFR or VEGFR-2, which are critical drivers in many cancers.

-

Protocol: Kinase Panel Screening

-

Objective: To broadly screen for inhibitory activity against a wide range of kinases.

-

Method: Submit the compound to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™).

-

Procedure: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases.

-

Analysis: The output will be a percent inhibition for each kinase, identifying potential primary targets for further investigation. Any kinase showing >50% inhibition would be considered a "hit".

-

-

Protocol: In-Cell Target Engagement Assay

-

Objective: To confirm that the compound inhibits the phosphorylation of a specific RTK in a cellular context.

-

Method: Use a Western blot or ELISA-based assay. For example, to test for EGFR inhibition:

-

Procedure: Starve EGFR-overexpressing cells (e.g., A431) and then treat with the test compound for 1-2 hours. Stimulate the cells with EGF for 10-15 minutes.

-

Analysis: Lyse the cells and analyze the phosphorylation status of EGFR (p-EGFR) and a downstream effector like ERK (p-ERK) by Western blot, using antibodies specific to the phosphorylated and total proteins. A dose-dependent decrease in p-EGFR and p-ERK would confirm target engagement.

-

Summary and Future Directions

The chemical structure of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione suggests a molecule with dual therapeutic potential. The barbiturate core points towards CNS targets, primarily the GABAA receptor, which could be exploited for sedative, anxiolytic, or anticonvulsant therapies, particularly with C5-substituted derivatives. Concurrently, the 4-methoxyphenyl substituent, prevalent in oncology drugs, suggests potential as an anticancer agent, possibly through mechanisms like tubulin polymerization inhibition or kinase modulation.

The proposed experimental workflows provide a clear, tiered path for validating these hypotheses. Initial in vitro screening should be used to identify the most promising therapeutic avenue before committing to more resource-intensive in vivo studies. A thorough investigation into both CNS and oncology targets is warranted to fully elucidate the therapeutic potential of this intriguing molecular scaffold.

References

- The Physicochemical and Pharmacokinetic Relationships of Barbiturates –

- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic

- The value of pyrans as anticancer scaffolds in medicinal chemistry.

- Barbitur

- Variations in the Physico-chemical Parameters of Some N-Methyl Substituted Barbiturate Deriv

- Discovery of N-(4-Methoxyphenyl)

- The role of the methoxy group in approved drugs.

- Barbituric acid – Knowledge and References.

- 1,3,5-triazinane-2,4,6-trione deriv

- 5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione.

- Barbitur

- Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2.

- 1-Butyl-1,3-diazinane-2,4,6-trione.

- Design, synthesis, cytotoxicity, and molecular docking studies of 1-(4-methoxyphenyl)

- 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione.

- Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents.

- Synthesis and biological activity of some 2,4,6-trisubstituted-1,3,5-s-triazines.

- 1,3-Diazinane-2,4,6-trione;methane.

- Therapeutic Utility of 1, 3-Thiazines - Mini Review.

- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.

- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione.

- Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

- The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV.

- Chromatographic methods for the determination of various barbitur

- An In-Depth Technical Guide on the Structure-Activity Relationship of N-Alkyl Barbitur

- Barbitur

- Barbitur

- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv

- Biological Activity of Pyrimidine Deriv

Sources

- 1. mdpi.com [mdpi.com]

- 2. Barbiturates drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. ijsra.net [ijsra.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. vetscraft.com [vetscraft.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

Substituted 1,3-Diazinane-2,4,6-triones: A Comprehensive Technical Guide on Synthesis, Pharmacological Causality, and Emerging Bio-Applications

Executive Summary

Substituted 1,3-diazinane-2,4,6-triones, universally recognized as barbituric acid derivatives, represent a cornerstone class of heterocyclic compounds in medicinal chemistry[1]. While the parent compound lacks intrinsic pharmacological activity, targeted substitutions at the C5 position transform this scaffold into potent modulators of the central nervous system (CNS) and, more recently, advanced chemotherapeutic agents[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality between the chemical architecture of these derivatives and their biological efficacy, providing researchers with self-validating synthetic protocols and quantitative pharmacological insights.

Chemical Architecture & Pharmacological Causality

The core structural motif, pyrimidine-2,4,6(1H,3H,5H)-trione, is characterized by its active methylene group at the C5 position. The acidity of these protons ( pKa≈4.01 ) is driven by the resonance stabilization of the resulting enolate across the three carbonyl groups[1].

The Causality of C5 Substitution

Unsubstituted 1,3-diazinane-2,4,6-trione is highly polar and water-soluble, preventing it from crossing the blood-brain barrier (BBB). However, substituting the C5 position with alkyl, aryl, or spirocyclic moieties fundamentally alters the molecule's physicochemical properties:

-

Lipophilicity & BBB Penetration: Introducing lipophilic groups (e.g., the ethyl and phenyl groups in phenobarbital) increases the partition coefficient (ClogP), allowing the molecule to readily partition into the lipid bilayer of neuronal membranes[3].

-

Receptor Affinity: The steric bulk and electron density of C5 substituents dictate the binding affinity within the hydrophobic pockets of target proteins, such as the GABA A receptor or Topoisomerase II[4],[5].

Mechanisms of Action: From CNS Depression to Oncology

GABA A Receptor Allosteric Modulation

Historically, substituted 1,3-diazinane-2,4,6-triones have been utilized as sedatives, hypnotics, and anticonvulsants[6]. These compounds act as positive allosteric modulators of the GABA A receptor. By binding to the distinct barbiturate site on the receptor complex, they decrease the dissociation rate of γ -aminobutyric acid (GABA), thereby prolonging the duration of chloride ( Cl− ) channel opening. This massive influx of anions hyperpolarizes the postsynaptic neuron, effectively inhibiting action potential generation.

Fig 1. Allosteric modulation of the GABA_A receptor by substituted 1,3-diazinane-2,4,6-triones.

Topoisomerase II Catalytic Inhibition

Modern drug discovery has repurposed this scaffold for oncology. Derivatives such as Merbarone (a thiobarbituric acid derivative) act as catalytic inhibitors of DNA Topoisomerase II[5]. Unlike poisons (e.g., etoposide) that stabilize the cleavable complex and cause double-strand breaks, Merbarone blocks the enzyme's DNA cleavage activity entirely, preventing the decatenation of intertwined DNA strands during cellular replication[7].

Quantitative Pharmacological Data

To guide rational drug design, the following table synthesizes the quantitative pharmacological metrics of key 1,3-diazinane-2,4,6-trione derivatives, highlighting the balance between binding affinity, functional activity, and therapeutic indication.

| Compound / Derivative | Primary Target | Indication | Quantitative Metric | Reference |

| Phenobarbital | GABA A Receptor | Anticonvulsant | Binding Affinity: -31.22 kcal/mol | [4] |

| Methoxy-Spirobarbiturate | GABA A Receptor | CNS Depressant | Binding Affinity: -53.20 kcal/mol | [4] |

| 2-Thiobarbiturate | GABA A Receptor | Hypnotic/Antidepressant | Binding Affinity: -27.70 kcal/mol | [4] |

| Methohexital | GABA A Receptor | Ultra-short Anesthetic | pKa : 7.82 ± 0.10 | [6] |

| Merbarone (NSC 336628) | Topoisomerase II | Anticancer (Leukemia) | IC 50 : ~120 μM (Decatenation) | [5] |

| ARN16267 (Hybrid) | Topoisomerase II | Anticancer | IC 50 : 30 ± 6 μM | [5] |

Note: While methoxy-spirobarbiturates exhibit superior binding affinities, their high molecular weights often result in suboptimal ADME/Tox profiles. Conversely, 2-thiobarbiturates offer a more favorable balance of moderate binding and excellent blood-brain barrier permeability[4].

Modern Synthetic Methodologies: The Knoevenagel Condensation

The synthesis of 5-arylidene barbituric acid derivatives is predominantly achieved via the Knoevenagel condensation. As an application scientist, I emphasize that a protocol must be a self-validating system. The following methodology utilizes a green chemistry approach, leveraging aqueous media and heterogeneous catalysis to ensure high atom economy and product purity[8].

Step-by-Step Self-Validating Protocol

1. Reactant Preparation & Stoichiometry

-

Action: Combine 1.0 mmol of 1,3-diazinane-2,4,6-trione (barbituric acid) and 1.0 mmol of the target aromatic aldehyde in a round-bottom flask.

-

Causality: Maintaining strict equimolar stoichiometry prevents the formation of over-condensed bis-barbiturate byproducts, simplifying downstream purification and maximizing yield[8].

2. Catalytic Initiation

-

Action: Add 20 mg of a heterogeneous catalyst (e.g., Fe2O3 nanoparticles or Sodium Acetate) and 20 mL of a suitable green solvent (e.g., H2O /Ethanol 1:1 v/v).

-

Causality: The catalyst acts as a mild base to deprotonate the highly acidic C5 methylene group, generating a reactive enolate. The aqueous-ethanolic medium accelerates the reaction via hydrophobic packing effects, forcing the organic reactants into close proximity[8].

3. Condensation & In-Process Monitoring

-

Action: Stir the mixture at room temperature. Monitor the reaction progress every 15 minutes using Thin Layer Chromatography (TLC) with a Hexane:Ethyl Acetate mobile phase.

-

Causality: Real-time TLC monitoring is a critical self-validation step. It visually confirms the consumption of the starting aldehyde, preventing unnecessary prolonged reaction times that could lead to thermal degradation or side reactions[8].

4. Isolation & Analytical Validation

-

Action: Upon completion, filter the precipitated arylidene barbituric acid derivative. Wash the solid with cold methanol and recrystallize from an EtOH/CHCl 3 (1:1 v/v) mixture.

-

Causality: Recrystallization strips away residual unreacted starting materials and catalyst traces. The final product must be validated via 1 H-NMR (verifying the presence of the characteristic vinylic proton signal at ~8.0-8.5 ppm) and FT-IR (confirming the shift in carbonyl stretching frequencies due to α,β -unsaturation) to ensure pharmaceutical-grade purity[8].

Fig 2. Self-validating synthetic workflow for Knoevenagel condensation of barbituric acid.

Conclusion

Substituted 1,3-diazinane-2,4,6-triones are far more than legacy CNS depressants. Through precise synthetic control—such as the Knoevenagel condensation—researchers can fine-tune the steric and electronic parameters at the C5 position. This rational design approach has successfully pivoted the scaffold toward novel therapeutic avenues, most notably as catalytic inhibitors of Topoisomerase II in oncology. By strictly adhering to self-validating protocols and understanding the causality behind physicochemical modifications, drug development professionals can continue to unlock the vast pharmacological potential of this versatile heterocycle.

Sources

- 1. Barbituric acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer potential of aminomethylidene-diazinanes I. Synthesis of arylaminomethylidene of diazinetriones and its cytotoxic effects tested in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomaterialdatabase.com [biomaterialdatabase.com]

- 5. Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. iris.unipa.it [iris.unipa.it]

- 8. inorgchemres.org [inorgchemres.org]

Application Note: Synthesis Protocol for 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione

Introduction and Rationale

The synthesis of N-aryl barbituric acid derivatives, such as 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione, is a critical technique in medicinal chemistry and drug development. The introduction of the 4-methoxyphenyl (p-anisyl) moiety breaks the symmetry of the parent pyrimidine-2,4,6-trione ring. This structural modification significantly alters the compound's lipophilicity, hydrogen-bonding network, and pharmacokinetic profile compared to unsubstituted barbituric acid. Furthermore, the electron-donating methoxy group provides a unique handle for further functionalization or specific target-receptor binding interactions.

Mechanistic Rationale & Causality

The core reaction is a twofold nucleophilic acyl substitution (condensation) between an N-aryl urea and a malonic ester. The causality behind the reagent selection is strictly rooted in pKa matching and the prevention of side reactions.

-

Base Selection: The pKa of the urea nitrogens is approximately 12–14. Sodium ethoxide (conjugate acid pKa ~16) is perfectly tuned to deprotonate the urea, generating a potent nucleophile. If aqueous sodium hydroxide were used, the hydroxide ion would competitively attack the diethyl malonate, leading to irreversible saponification (ester hydrolysis) into malonic acid, which terminates the reaction.

-

Solvent Selection: Absolute ethanol is mandatory. The presence of water would generate hydroxide ions from the ethoxide, again leading to the destruction of the malonate electrophile.

This mechanistic approach is adapted from the classical condensation methods established in [1] and expanded upon in recent literature regarding bioactive barbiturate derivatives [2].

Materials and Reagents

Quantitative data for the synthesis at a 0.1-molar scale.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Methoxyphenylurea | 166.18 | 1.0 | 16.6 g (0.1 mol) | Nucleophile / Core scaffold |

| Diethyl malonate | 160.17 | 1.0 | 16.0 g (0.1 mol) | Electrophile / C3 source |

| Sodium metal | 22.99 | 2.0 | 4.6 g (0.2 mol) | Base precursor |

| Absolute Ethanol | 46.07 | Solvent | 150 mL | Solvent / Conjugate acid |

| Conc. HCl (37%) | 36.46 | Excess | ~20 mL | Acidifying agent |

Experimental Workflow

Figure 1: Step-by-step experimental workflow for the synthesis and isolation of the target trione.

Step-by-Step Protocol (Self-Validating System)

Step 1: Preparation of Sodium Ethoxide

-

Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, a calcium chloride drying tube, and a magnetic stir bar.

-

Add 100 mL of absolute ethanol to the flask.

-

Slowly add 4.6 g of cleanly cut sodium metal in small pieces.

-

Causality: Controlled, piecewise addition prevents thermal runaway, as the highly exothermic reaction can boil the ethanol violently.

-

Validation Checkpoint: The complete dissolution of the sodium metal and the cessation of hydrogen gas effervescence visually confirm the quantitative formation of sodium ethoxide.

Step 2: Reagent Addition

-

To the freshly prepared NaOEt solution, add 16.0 g of diethyl malonate dropwise.

-

Dissolve 16.6 g of 4-methoxyphenylurea in 50 mL of hot (70 °C) absolute ethanol. Add this warm solution to the reaction flask.

-

Causality: 4-Methoxyphenylurea has limited solubility in cold ethanol. Pre-heating ensures it enters the reaction in the liquid phase, preventing heterogeneous side reactions and ensuring stoichiometric accuracy.

Step 3: Condensation (Reflux)

-

Heat the mixture to reflux using an oil bath set to 110 °C for 7 hours.

-

Validation Checkpoint: As the twofold acyl substitution progresses, a thick white precipitate will form. This is the sodium salt of 1-(4-methoxyphenyl)barbituric acid, which is insoluble in ethanol. Its appearance confirms the reaction is proceeding correctly.

Step 4: Work-Up and Acidification

-

Cool the reaction mixture to 50 °C.

-

Add 150 mL of warm distilled water to the flask to dissolve the precipitated sodium salt.

-

Causality: Dissolving the solid matrix ensures that the subsequent acid addition will homogeneously protonate the enolate, preventing unreacted starting materials from being trapped inside the product crystals.

-

Slowly add concentrated HCl (~20 mL) while stirring continuously until the solution reaches pH 2.

-

Validation Checkpoint: The addition of strong acid protonates the water-soluble sodium salt, causing the immediate precipitation of the neutral, water-insoluble 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione. Confirm pH 2 with indicator paper.

Step 5: Isolation

-

Cool the acidified mixture in an ice bath (0–5 °C) overnight to maximize the crystallization yield.

-

Isolate the white precipitate via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with 30 mL of ice-cold water.

-

Causality: Ice-cold water removes residual NaCl and unreacted water-soluble impurities without significantly dissolving the target product.

-

Dry the product in a vacuum oven at 80 °C for 4 hours.

Mechanistic Logic & Troubleshooting

Figure 2: Mechanistic logic of base selection to prevent ester saponification during condensation.

Common Pitfalls & Optimization:

-

Low Yield / No Precipitate in Step 3: Often caused by moisture in the ethanol or the diethyl malonate. Moisture converts ethoxide to hydroxide, leading to the saponification pathway shown in Figure 2. Ensure all glassware is oven-dried and reagents are strictly anhydrous.

-

Oiling Out During Acidification: If the product forms an oil instead of crystals upon adding HCl, the addition was likely too fast, trapping impurities. Re-heat the mixture until the oil dissolves, then allow it to cool slowly to room temperature before placing it in the ice bath.

Analytical Characterization Data

Expected analytical data for self-validation of the isolated product.

| Technique | Expected Signal / Value | Assignment / Rationale |

| 1H NMR (DMSO-d6) | δ 11.3 (s, 1H) | Imide NH (N3-H); confirms mono-aryl substitution |

| 1H NMR (DMSO-d6) | δ 7.1 - 6.9 (m, 4H) | Aromatic protons of the p-methoxyphenyl ring |

| 1H NMR (DMSO-d6) | δ 3.8 (s, 3H) | Methoxy group (-OCH3) |

| 1H NMR (DMSO-d6) | δ 3.6 (s, 2H) | Active methylene (C5-H2) of the pyrimidine ring |

| IR Spectroscopy | ~1710, 1680 cm⁻¹ | Strong C=O stretching (barbiturate ring carbonyls) |

| Mass Spec (ESI-) | m/z 233.05 | [M-H]⁻ ion (Theoretical MW = 234.21 g/mol ) |

References

Application Notes and Protocols: 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3-diazinane-2,4,6-trione scaffold, a core component of barbituric acid derivatives, has historically been a cornerstone in the development of central nervous system (CNS) therapeutics.[1][2] This application note provides a comprehensive guide for the investigation of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, a specific analog, within a modern drug discovery framework. We will explore its potential therapeutic applications, outline a strategic experimental workflow, and provide detailed protocols for its initial characterization, from primary screening to essential safety profiling. The causality behind experimental choices is emphasized to empower researchers in their decision-making processes.

Introduction: The Therapeutic Potential of the Barbiturate Scaffold

Barbituric acid and its derivatives have a rich history in pharmacology, with numerous compounds having been developed as sedatives, hypnotics, and anticonvulsants.[1][2] The primary mechanism of action for many of these agents is the modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the CNS. By enhancing GABAergic transmission, these compounds produce a depressant effect on the central nervous system.[1]

The subject of this guide, 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, incorporates the key diazinane-2,4,6-trione pharmacophore. The addition of a 4-methoxyphenyl substituent introduces a distinct chemical feature that may modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially offering a unique therapeutic profile. While this specific molecule is not extensively characterized in publicly available literature, its structural similarity to known bioactive agents suggests several promising avenues for investigation in drug discovery.

Potential Therapeutic Applications:

-

Anticonvulsant: Given the well-established anti-seizure activity of many barbiturates like phenobarbital, this is a primary and logical therapeutic area to explore.[1][2]

-

Anxiolytic and Sedative-Hypnotic: The CNS depressant effects of barbiturates make them candidates for treating anxiety and sleep disorders.

-

Neuroprotection: Emerging research into the multifaceted roles of GABAergic modulation suggests potential applications in neurodegenerative diseases.

-

Oncology: Some novel barbituric acid derivatives have demonstrated anticancer properties, opening up another possible avenue of investigation.[3]

-

Antimicrobial: Certain derivatives have also shown potential as antimicrobial agents.[4]

A Strategic Drug Discovery Workflow

A systematic and logical progression of experiments is crucial for efficiently evaluating the therapeutic potential of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione. The following workflow is proposed as a starting point, designed to be iterative and adaptable based on emerging data.

Caption: Proposed drug discovery workflow for 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione.

Experimental Protocols: A Practical Guide

The following protocols are foundational for the initial characterization of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione.

In Vitro Cytotoxicity Assessment: MTT Assay

Rationale: Before assessing the functional activity of a compound, it is essential to determine its inherent cytotoxicity. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[5][6][7] This allows for the differentiation between a compound's desired pharmacological effect and non-specific toxicity.

Protocol:

-

Cell Seeding:

-

Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma for neuroactivity screening or a cancer cell line for oncology) to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[7][8]

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the medium from the seeded cells and replace it with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for 24-48 hours.

-

-

MTT Assay Procedure:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[5][7]

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[5][6][9]

-

During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5][6]

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][8]

-

Incubate overnight at 37°C in a humidified atmosphere.[6]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[7][8][9]

-

Subtract the background absorbance from a blank well (medium and MTT only).

-

Calculate cell viability as a percentage of the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |

| Vehicle Control | 1.25 | 100% |

| 0.1 | 1.23 | 98.4% |

| 1 | 1.20 | 96.0% |

| 10 | 1.15 | 92.0% |

| 50 | 0.88 | 70.4% |

| 100 | 0.45 | 36.0% |

Primary Functional Screen: In Vivo Anticonvulsant Activity

Rationale: To assess the potential of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione as an anticonvulsant, the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models are widely used and accepted preclinical screens.[10][11][12] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures and identifies compounds that raise the seizure threshold.[10][12]

Protocol (MES Model):

-

Animal Preparation:

-

Use adult male Swiss albino mice (20-25 g).

-

House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

-

Compound Administration:

-

Prepare a suspension of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Administer the compound orally or intraperitoneally at various doses (e.g., 30, 100, 300 mg/kg).[10]

-

Include a vehicle control group and a positive control group (e.g., phenytoin or sodium valproate).[13]

-

Allow for a 30-60 minute absorption period.

-

-

Induction of Seizures:

-

Apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.